

Technical Guide: 4-Bromoacetanilide - Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Bromoacetanilide*

Cat. No.: *B025293*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoacetanilide is a vital intermediate in organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.^{[1][2]} Its utility stems from the presence of both an acetamido group and a bromine atom on the benzene ring, which allows for a variety of chemical transformations. This guide provides an in-depth overview of its core properties, detailed experimental protocols for its synthesis and subsequent reactions, and a look into its applications in modern research and development.

Core Properties of 4-Bromoacetanilide

This section summarizes the key physical and chemical properties of **4-bromoacetanilide**. The data is presented for easy reference and comparison.

Property	Value
CAS Number	103-88-8
Molecular Formula	C ₈ H ₈ BrNO
Molecular Weight	214.06 g/mol
Appearance	White to light beige crystalline solid
Melting Point	165-169 °C
Solubility	Soluble in benzene, chloroform, and ethyl acetate; slightly soluble in alcohol and hot water; insoluble in cold water. [3] [4]
IUPAC Name	N-(4-bromophenyl)acetamide
Synonyms	p-Bromoacetanilide, N-Acetyl-4-bromoaniline

Experimental Protocols

Detailed methodologies for the synthesis of **4-bromoacetanilide** and its application in a Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of 4-Bromoacetanilide via Electrophilic Bromination of Acetanilide

This protocol describes the synthesis of **4-bromoacetanilide** through the bromination of acetanilide using bromine in glacial acetic acid.

Materials:

- Acetanilide
- Glacial Acetic Acid
- Bromine
- Ethanol (for recrystallization)

- Distilled Water
- Sodium Bisulfite Solution (optional, for quenching excess bromine)

Procedure:

- In a fume hood, dissolve 1.0 g of finely powdered acetanilide in 5 mL of cold glacial acetic acid in a suitable flask.
- In a separate container, prepare a solution of 0.42 mL of bromine in 6 mL of glacial acetic acid.
- Slowly add the bromine solution to the stirred acetanilide solution.
- After the addition is complete, stir the mixture vigorously and let it stand at room temperature for 15 minutes. The solution will turn reddish-orange.[5]
- Pour the reaction mixture into a large volume of cold water (approximately 100 mL) to precipitate the crude product.
- If excess bromine is present (indicated by a persistent orange color), add a few drops of sodium bisulfite solution until the color disappears.
- Collect the solid product by vacuum filtration and wash the crystals with cold water.
- Purify the crude **4-bromoacetanilide** by recrystallization from ethanol to obtain colorless crystals.
- Dry the purified crystals and determine the melting point and yield. The expected melting point is around 167 °C.[5]

Suzuki-Miyaura Cross-Coupling of 4-Bromoacetanilide with Phenylboronic Acid

This protocol outlines a ligand-free Suzuki-Miyaura coupling reaction to form 4-acetyl biphenyl, demonstrating a key application of **4-bromoacetanilide** in carbon-carbon bond formation.

Materials:

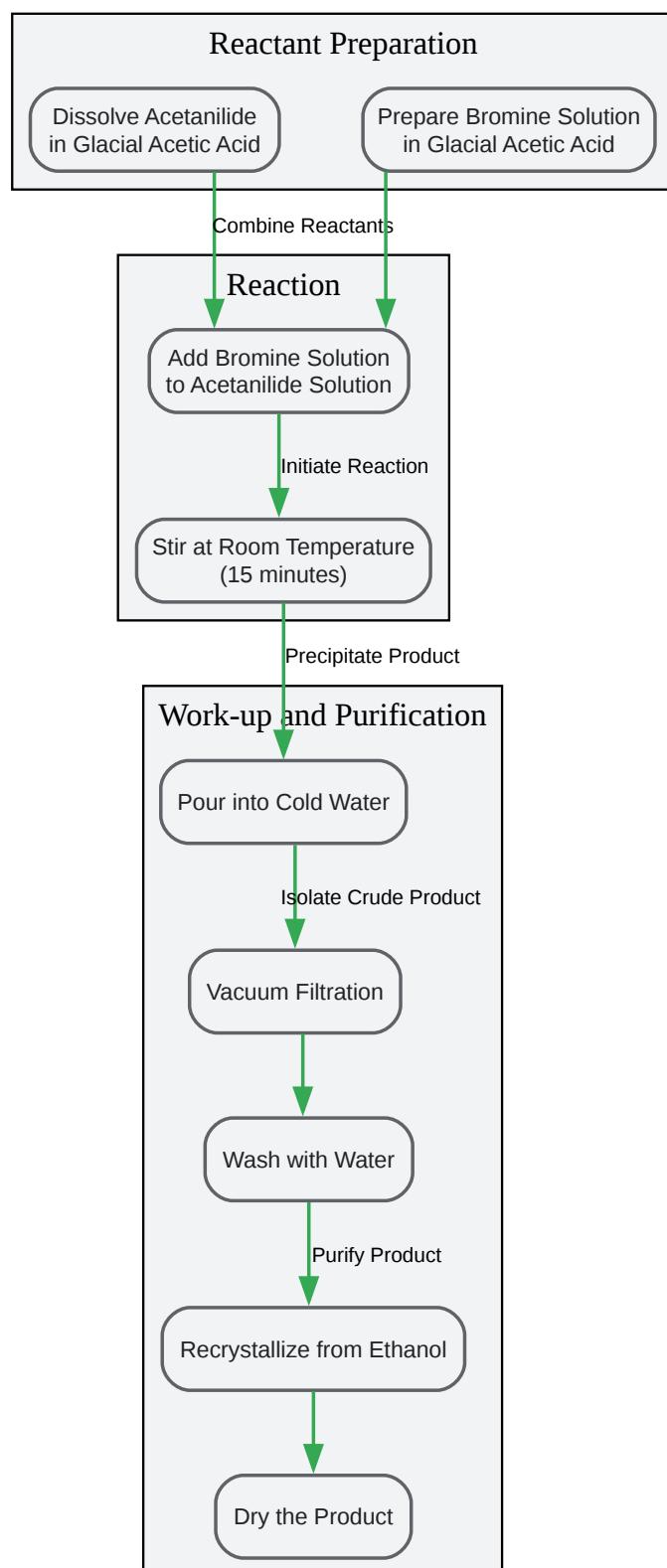
- **4-Bromoacetanilide**
- Phenylboronic Acid
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$)
- Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Water
- Diethyl Ether (for extraction)
- Silica Gel (for column chromatography)
- n-Hexane and Ethyl Acetate (for column chromatography)

Procedure:

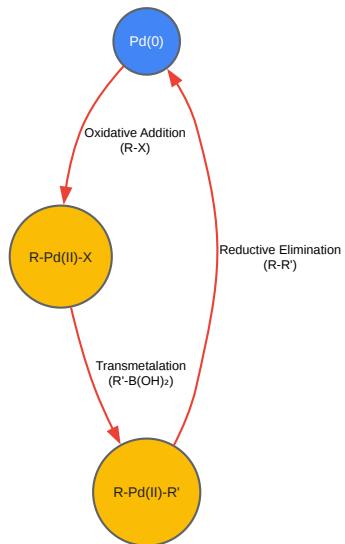
- In a reaction vessel, combine **4-bromoacetanilide** (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
- Add a catalytic amount of palladium(II) acetate (e.g., 0.5 mol%).
- Add a mixture of DMF and water as the solvent.^[6]
- Stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, extract the reaction mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the desired biaryl product.^[7]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the synthesis of **4-bromoacetanilide** and the catalytic cycle of the Suzuki-Miyaura reaction.

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Caption: Experimental workflow for the synthesis of **4-bromoacetanilide**.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Research

4-Bromoacetanilide is a versatile precursor in the synthesis of various pharmaceutical compounds, including analgesic and antipyretic drugs.^[2] Its structure allows for further functionalization through reactions like the Suzuki-Miyaura coupling, which is instrumental in creating biaryl structures prevalent in many modern pharmaceuticals.^[2] Additionally, it serves as an internal standard in the analytical determination of herbicides and their degradation products.^{[3][4]} The demand for high-purity **4-bromoacetanilide** continues to grow, driven by ongoing research and development in the pharmaceutical and agrochemical industries.^[8]

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